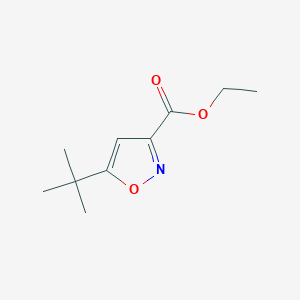
4-Fluoro-3-(tributylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Fluoro-3-(tributylstannyl)pyridine” is a pyridine derivative . It is a fluorinated building block . The empirical formula is C17H30FNSn . The CAS number is 259807-88-0 .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-(tributylstannyl)pyridine” is represented by the linear formula C17H30FNSn . The molecular weight is 386.14 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
The compound has been instrumental in the development of methodologies for the synthesis of fluorinated pyridines, a class of compounds with significant importance in medicinal chemistry and material science. For example, the selective electrochemical synthesis of 4-fluoropyridine demonstrates a method where pyridine is fluorinated using specific conditions, highlighting the utility of fluorinated intermediates in creating structurally diverse molecules with potential biological functions (Fang et al., 2004).
Catalytic Reactions and Fluorolactonization
Another research area involves the enantioselective synthesis of molecules through catalytic reactions. An example is the catalytic fluorolactonization reactions that use HF-pyridine, demonstrating how fluorinated reagents can facilitate the synthesis of complex molecules with high enantio- and diastereoselectivity, essential for developing pharmaceutical compounds with precise biological activities (Woerly et al., 2016).
Material Science and Sensing Applications
In material science, the compound finds application in the synthesis of fluorescent chemosensors for metal ions, illustrating the broader utility of fluorinated pyridines in developing new materials for sensing applications. For instance, pyrrolo[3,4-c]pyridine-based fluorescent chemosensors for Fe3+/Fe2+ sensitivity showcase the design and application of fluorinated compounds in detecting metal ions within biological and environmental samples, highlighting the compound's role in the development of novel sensing technologies (Maity et al., 2018).
Eigenschaften
IUPAC Name |
tributyl-(4-fluoropyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANESXSMTSMSYEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586055 |
Source


|
| Record name | 4-Fluoro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(tributylstannyl)pyridine | |
CAS RN |
918542-03-7 |
Source


|
| Record name | 4-Fluoro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)




![2-[(4-Ethylphenyl)formamido]acetic acid](/img/structure/B1317811.png)




![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)